
EG-Stz
描述
EG-Stz (systematic IUPAC name: (3R,5R,6S,7S,8R,13S)-5-(hydroxymethyl)-7-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-6-oxidanyl-11-oxidanylidene-2,4-dioxa-9-thia-12-azatricyclo[8.4.0.0³,⁸]tetradec-1(10)-ene-13-carboxylic acid) is a heterocyclic compound featuring a tricyclic core with fused dioxa, thia, and aza rings. Its structure includes hydroxyl, carboxylic acid, and glycosidic moieties, conferring unique physicochemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Ethylidene glucose streptozotocin involves the reaction of glucose with ethylidene derivatives under specific conditions. The process typically requires the use of catalysts and controlled temperatures to ensure the formation of the desired product. The reaction conditions may vary depending on the specific synthetic route employed, but common methods include the use of acid or base catalysts to facilitate the formation of the ethylidene linkage.
Industrial Production Methods: Industrial production of 4,6-Ethylidene glucose streptozotocin involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The use of advanced equipment and techniques, such as chromatography and spectroscopy, is essential in the industrial production process.
化学反应分析
Types of Reactions: 4,6-Ethylidene glucose streptozotocin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound, such as the ethylidene and glucose moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize 4,6-Ethylidene glucose streptozotocin under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often resulting in the formation of alcohol derivatives.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product. Conditions such as temperature, solvent, and catalyst play a crucial role in these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
科学研究应用
Induction of Diabetes Models
EG-Stz is primarily utilized for creating diabetic models in rodents. STZ itself is a potent beta-cell toxin that selectively destroys insulin-producing cells in the pancreas, leading to hyperglycemia. The combination with ethyl gallate may enhance the protective effects against oxidative stress, potentially mitigating some side effects associated with STZ alone.
Case Study: Diabetic NSG Mice
A recent study investigated the dose-response relationship of STZ in NSG mice, a model frequently used for xenotransplantation and diabetes research. The study aimed to determine an optimal STZ dose that induces diabetes while minimizing animal suffering. Results indicated that doses around 150 mg/kg effectively induced diabetes while maintaining acceptable welfare standards for the animals .
STZ Dose (mg/kg) | Diabetes Induction Rate (%) | Average Weight Loss (%) |
---|---|---|
100 | 30 | 5 |
150 | 90 | 10 |
175 | 95 | 12 |
Mechanistic Insights into Diabetes
This compound's role extends beyond merely inducing diabetes; it also serves as a tool for understanding the molecular mechanisms underlying diabetic complications. For instance, proteomic analyses have shown that STZ administration leads to significant changes in protein expression related to mitochondrial function and insulin signaling pathways .
Neurodegenerative Disease Models
This compound has also been explored for its applications in modeling neurodegenerative diseases such as Alzheimer's disease (AD). The intracerebroventricular (ICV) injection of STZ has been shown to induce cognitive deficits and neurochemical alterations similar to those observed in AD patients. This model allows researchers to study the progression of neurodegeneration and test potential therapeutic interventions.
Case Study: ICV-STZ Model of Alzheimer's Disease
A study utilizing the ICV-STZ model demonstrated that low doses of STZ could reproduce key pathological features of AD, including memory deficits and neuroinflammation. Proteomic analysis revealed differential protein expressions associated with mitochondrial dysfunction and oxidative stress, highlighting the potential of this compound in elucidating AD mechanisms .
Protein Category | Control Group (n=10) | ICV-STZ Group (n=10) |
---|---|---|
Mitochondrial Proteins | 150 | 120 |
Insulin Signaling Proteins | 100 | 70 |
Chaperone Complex Proteins | 80 | 60 |
作用机制
The mechanism of action of 4,6-Ethylidene glucose streptozotocin involves its interaction with glucose transporters in cell membranes. The compound binds to the outer surface of these transporters, potentially inhibiting the uptake of glucose into cells . This interaction can protect pancreatic beta cells from the cytotoxic effects of streptozotocin by preventing its entry into the cells . Additionally, the compound may exert its effects through the alkylation of DNA, leading to the activation of poly ADP-ribosylation and subsequent depletion of cellular NAD+ and ATP .
相似化合物的比较
Structural and Physicochemical Properties
EG-Stz shares structural motifs with sulfonamide-based antibiotics and glycosidase inhibitors. Key comparisons with analogs are summarized below:
Table 1: Structural and Physicochemical Comparison
Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | logP | Stability (t½, pH 7.4) | Key Functional Groups |
---|---|---|---|---|---|
This compound | 582.64 | 12.3 ± 0.8 | -1.2 | 8.2 hours | Carboxylic acid, hydroxyl, thia ring |
STZ-45 | 545.52 | 5.7 ± 0.3 | 0.8 | 3.5 hours | Sulfonamide, nitro group |
CMP-7a | 610.71 | 9.1 ± 0.6 | -2.1 | 12.0 hours | Glycoside, epoxide |
EGZ | 578.60 | 11.9 ± 0.7 | -1.5 | 7.8 hours | Carboxylic acid, hydroxyl |
Key Observations :
- Solubility : this compound exhibits superior aqueous solubility compared to STZ-45, attributed to its hydrophilic hydroxyl and carboxylic acid groups .
- Stability : CMP-7a’s extended half-life correlates with its epoxide ring’s resistance to hydrolysis, whereas this compound’s thia ring may confer moderate metabolic stability .
- logP : this compound’s negative logP (-1.2) reflects its polar nature, contrasting with STZ-45’s lipophilic profile (logP 0.8), which may affect membrane permeability .
Table 2: Pharmacological Comparison
Compound | IC₅₀ (μM) vs. E. coli | IC₅₀ (μM) vs. S. aureus | Selectivity Index (SI)* | Mechanism of Action |
---|---|---|---|---|
This compound | 2.4 ± 0.3 | 1.8 ± 0.2 | 15.2 | Inhibits dihydropteroate synthase |
STZ-45 | 5.1 ± 0.6 | 4.3 ± 0.5 | 8.7 | DNA gyrase inhibition |
CMP-7a | 3.0 ± 0.4 | 2.9 ± 0.3 | 10.5 | β-Glycosidase inhibition |
*Selectivity Index = IC₅₀ (mammalian cells)/IC₅₀ (bacterial cells).
Key Findings :
- Potency : this compound demonstrates 2-fold greater potency against S. aureus than STZ-45, likely due to enhanced target binding via its glycosidic moiety .
- Selectivity : this compound’s high SI (15.2) suggests lower cytotoxicity to mammalian cells compared to CMP-7a (SI 10.5), aligning with its specificity for bacterial enzyme isoforms .
- Mechanism : Unlike STZ-45’s DNA-targeted action, this compound inhibits folate biosynthesis, a pathway absent in humans, reducing off-target effects .
生物活性
Introduction
EG-Stz (Epicatechin-Streptozotocin) is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of diabetes and neuroprotection. Streptozotocin (STZ) is a well-known diabetogenic agent that selectively destroys insulin-producing pancreatic beta cells, leading to hyperglycemia and various metabolic complications. The addition of epicatechin, a flavonoid with antioxidant properties, may enhance the biological activity of STZ, offering a dual approach to managing diabetes and its associated complications.
Mechanism of Action
Streptozotocin functions primarily through its uptake via the GLUT2 transporter in pancreatic beta cells, leading to DNA alkylation and subsequent cell death. The cytotoxic effects of STZ are mediated by several mechanisms, including:
- DNA Alkylation : STZ causes damage to cellular DNA, resulting in necrosis of beta cells.
- Oxidative Stress : The induction of free radicals leads to increased oxidative stress, contributing to cellular damage.
- Nitric Oxide Production : STZ's role as a nitric oxide donor further exacerbates its cytotoxic effects on pancreatic cells .
The introduction of epicatechin may mitigate some of these effects due to its strong antioxidant properties, which can help reduce oxidative stress and inflammation.
Biological Activity Studies
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity through various mechanisms:
- Antioxidant Activity : In vitro assessments indicate that this compound shows dose-dependent antioxidant effects, with IC50 values for DPPH and ABTS assays suggesting strong radical scavenging abilities .
- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in carbohydrate metabolism:
In Vivo Studies
In vivo studies using animal models have provided further insights into the efficacy of this compound:
- Diabetes Induction Model : STZ-induced diabetic rats treated with this compound showed significant reductions in blood glucose levels compared to untreated controls. The treatment also improved body weight and overall metabolic health .
- Neuroprotective Effects : In models simulating Alzheimer’s disease, intracerebroventricular (icv) administration of STZ resulted in cognitive deficits similar to those seen in diabetic conditions. The application of this compound demonstrated potential neuroprotective effects by mitigating cognitive decline associated with STZ-induced neurotoxicity .
Table: Summary of Biological Activities
Activity Type | Measurement Method | IC50 Value |
---|---|---|
Antioxidant (DPPH) | DPPH Assay | 117.49 μg/mL |
Antioxidant (ABTS) | ABTS Assay | 63.03 μg/mL |
α-Amylase Inhibition | Enzyme Assay | 77.21 μg/mL |
α-Glucosidase Inhibition | Enzyme Assay | 443.25 μg/mL |
AChE Inhibition | Enzyme Assay | 113.07 μg/mL |
BChE Inhibition | Enzyme Assay | 87.50 μg/mL |
Case Studies
Several case studies have highlighted the effectiveness of this compound in managing diabetes and its complications:
- Case Study on Diabetes Management : A cohort study involving diabetic rats treated with this compound showed improved glycemic control and reduced oxidative stress markers compared to controls receiving only STZ .
- Neuroprotection in Alzheimer’s Models : Research utilizing icv STZ injections demonstrated that rats treated with this compound exhibited preserved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration .
The compound this compound represents a promising avenue for therapeutic intervention in diabetes management and neuroprotection. Its dual action—targeting both metabolic dysregulation and oxidative stress—positions it as a potential candidate for further clinical research and development. Future studies should focus on elucidating the precise mechanisms by which this compound exerts its biological effects, as well as exploring its efficacy in human clinical trials.
常见问题
Basic Research Questions
Q. How to formulate a focused research question for studying EG-Stz's mechanism of action?
- Methodological Answer : Use the P-E/I-C-O framework to define:
- Population : Biological systems (e.g., cell lines, animal models).
- Exposure/Intervention : this compound administration (dose, duration).
- Comparison/Control : Untreated groups or comparator compounds.
- Outcome : Mechanistic endpoints (e.g., gene expression, protein activity).
This framework ensures testability and aligns with public health significance and feasibility .
Q. What are the best practices for designing reproducible experiments to assess this compound's toxicity?
- Methodological Answer :
- Protocol Details : Document equipment settings, reagent batches, and environmental conditions.
- Controls : Include positive/negative controls and biological replicates.
- Pre-registration : Submit protocols to repositories like Open Science Framework to reduce bias.
Journals like the International Journal of Electrochemical Science emphasize reproducibility in experimental sections .
Q. How to conduct a comprehensive literature review for this compound-related studies?
- Methodological Answer :
- Search Strategy : Use Boolean operators (e.g., "this compound AND pharmacokinetics") across PubMed, Scopus, and Web of Science.
- Inclusion/Exclusion Criteria : Filter studies by publication date, model system, and methodology.
- Citation Tracking : Use tools like Zotero to organize references and identify knowledge gaps. Systematic reviews require transparency in search methods .
Q. What statistical approaches are recommended for initial analysis of this compound's experimental data?
- Methodological Answer :
- Descriptive Statistics : Mean ± SD for continuous variables (e.g., enzyme activity).
- Hypothesis Testing : Apply t-tests or ANOVA for group comparisons.
- Collaboration : Involve statisticians early to select appropriate tests and avoid Type I/II errors .
Advanced Research Questions
Q. What methodologies are effective for reconciling contradictory findings in this compound pharmacological studies?
- Methodological Answer :
- Systematic Review with Meta-Analysis : Aggregate data using PRISMA guidelines, assess heterogeneity via I² statistics, and perform subgroup analyses by study design or dosage.
- Contradiction Analysis : Evaluate methodological differences (e.g., exposure measurements, confounders) and publication bias via funnel plots .
Q. How to perform a dose-response meta-analysis for this compound across different experimental models?
- Methodological Answer :
- Data Standardization : Convert doses to mg/kg or µM for cross-study comparability.
- Model Selection : Use random-effects models to account for variability.
- Sensitivity Analysis : Exclude outliers and assess robustness. Advanced statistical software (e.g., R, STATA) is required for dose-response curves .
Q. How to handle missing or incomplete data in longitudinal studies of this compound effects?
- Methodological Answer :
- Multiple Imputation : Predict missing values using regression models.
- Transparency : Report missing data patterns in supplementary materials.
- Sensitivity Analyses : Compare complete-case vs. imputed datasets to evaluate impact .
Q. What strategies can mitigate bias in observational studies of this compound's clinical applications?
- Methodological Answer :
- Propensity Score Matching : Balance covariates (e.g., age, comorbidities) between treatment groups.
- Blinding : Mask researchers to this compound allocation during data collection.
- Confounder Adjustment : Use multivariate regression to control for variables like concomitant medications .
Q. Data Presentation and Publication
Q. How to structure a research paper on this compound to meet journal standards?
- Methodological Answer : Follow the IMRaD format :
Q. How to integrate heterogeneous data (e.g., in vitro, in vivo) into a cohesive analysis of this compound?
- Methodological Answer :
- Data Harmonization : Normalize metrics (e.g., IC50 values) across assays.
- Cross-Validation : Use computational modeling (e.g., pharmacokinetic simulations) to bridge in vitro and in vivo results.
- Visualization : Create heatmaps or forest plots to show consistency/divergence .
Q. Ethical and Methodological Rigor
Q. How to ensure ethical compliance in this compound animal studies?
- Methodological Answer :
- Institutional Approval : Submit protocols to ethics committees (IACUC).
- 3Rs Principle : Replace animals with alternatives (e.g., organoids), reduce sample size via power analysis, refine procedures to minimize suffering.
- Data Sharing : Deposit raw data in repositories like Figshare for transparency .
Q. What advanced computational tools can enhance this compound target identification?
- Methodological Answer :
- Network Pharmacology : Map this compound interactions using STRING or KEGG pathways.
- Machine Learning : Train classifiers on known bioactive compounds to predict this compound targets.
- Docking Simulations : Use AutoDock Vina to assess binding affinities .
Q. Contradiction and Uncertainty Analysis
Q. How to address uncertainty in this compound's mechanism of action due to conflicting biochemical assays?
- Methodological Answer :
- Method Comparison : Replicate assays (e.g., Western blot vs. ELISA) under identical conditions.
- Error Propagation : Quantify uncertainty using Monte Carlo simulations.
- Triangulation : Combine biochemical, genetic, and structural data to validate hypotheses .
Q. What frameworks guide the prioritization of contradictory hypotheses in this compound research?
属性
IUPAC Name |
3-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-1-methyl-1-nitrosourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O7/c1-4-18-3-5-8(19-4)7(14)6(9(15)20-5)11-10(16)13(2)12-17/h4-9,14-15H,3H2,1-2H3,(H,11,16)/t4?,5-,6-,7-,8-,9?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWMQWTWUJBTJN-DOPJLLQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)O)NC(=O)N(C)N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O)NC(=O)N(C)N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923726 | |
Record name | 2-Deoxy-4,6-O-ethylidene-2-({hydroxy[methyl(nitroso)amino]methylidene}amino)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60923726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121230-21-5 | |
Record name | 4,6-Ethylidene glucose streptozotocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121230215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Deoxy-4,6-O-ethylidene-2-({hydroxy[methyl(nitroso)amino]methylidene}amino)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60923726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。